8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol
Description
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol is a tropane-derived compound featuring a bicyclic 8-azabicyclo[3.2.1]octane scaffold with a hydroxyl group at the 3-position and a cyclopropyl substituent at the 8-position. The cyclopropyl group introduces unique steric and electronic properties compared to bulkier substituents like isopropyl or aromatic moieties.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H17NO/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7/h7-10,12H,1-6H2 |
InChI Key |
LYUJOJBETYHFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the hydrogenation of N-isopropylnortropinone in the presence of a catalyst such as Raney-Nickel. The reaction is carried out in ethanol under a hydrogen atmosphere at a pressure of 2 MPa for approximately 5 hours . Another method involves the addition of diisopropylamine and acetonedicarboxylic acid to a reaction mixture, followed by hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of different alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
The search results provide information on the applications of the compound N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine, which is structurally related to 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol, and 8-azabicyclo[3.2.1]octane derivatives. Information on these compounds may be relevant to the applications of this compound.
N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine is a chemical compound belonging to the azabicyclo family, known for its diverse biological activities and applications in scientific research.
Scientific Research Applications
N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine is used in a variety of scientific research applications:
- Chemistry It serves as a building block in the synthesis of complex molecules.
- Biology The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
- Medicine It is investigated for potential therapeutic effects, especially in treating neurological disorders.
- Industry It is used to develop new materials and as a catalyst in various chemical processes.
Pharmacological Applications
The compound's biological activity suggests several therapeutic applications:
- Antidepressant Effects It may alleviate symptoms of depression by inhibiting the reuptake of serotonin and norepinephrine.
- Anxiolytic Properties Its action on adrenergic receptors could help in managing anxiety disorders.
- Potential Treatment for ADHD The modulation of neurotransmitter systems may provide benefits in attention deficit hyperactivity disorder (ADHD) management.
Neurotransmitter Reuptake Inhibition
- In vitro studies showed that derivatives of this compound significantly inhibited the reuptake of serotonin and norepinephrine, which are critical in treating mood disorders.
- The 8-azabicyclo[3.2.1]octane derivatives are useful for treating or preventing depression, anxiety, pain, panic disorders, attention deficit hyperactivity disorder (ADHD), or obsessive compulsive disorder .
- The 8-azabicyclo[3.2.1]octane derivatives are particularly useful for mood disorders, including mood episodes, depressive disorders, bipolar disorders, and other mood disorders .
Forms and Additives
- The 8-azabicyclo[3.2.1]octane derivatives can be compressed into solid dosage units, such as tablets, or processed into capsules or suppositories .
- The compounds can also be applied as an injection preparation in the form of a solution, suspension, emulsion, or as a spray, such as a nasal or buccal spray .
- The 8- azabicyclo[3.2.1]octane derivatives are also suitable for use in an implant, a patch, a gel, or any other preparation for immediate and/or sustained release .
- Suitable fillers include lactose, starch, cellulose and derivatives thereof, and the like, or mixtures thereof used in suitable amounts .
- Conventional additives such as fillers, colorants, and polymeric binders may be added .
| Biological Activity | Mechanism | Potential Application |
|---|---|---|
| Monoamine Reuptake Inhibition | Interaction with serotonin and norepinephrine transporters | Antidepressant |
| Dopaminergic Modulation | Selective binding to D2-like receptors | Anxiolytic |
| Adrenergic Influence | Modulation of adrenergic signaling | ADHD treatment |
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity and influencing neurotransmission pathways. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences:
*Calculated based on formula C10H17NO.
Key Observations :
- Ketone derivatives (e.g., 8-azabicyclo[3.2.1]octan-3-one) lack the hydroxyl group, reducing hydrogen-bonding capacity but enabling synthetic versatility .
- Aryl-substituted analogs (e.g., 4-bromophenyl) exhibit increased molecular weight and lipophilicity, which may influence blood-brain barrier penetration .
Pharmacological Activity
- Dopamine D2 Receptor Affinity :
- The cyclopropyl derivative’s compact structure may enhance selectivity for dopamine D2 over D3 receptors compared to bulkier isopropyl analogs .
- 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (Compound 23 in ) shows moderate D2 affinity (Ki = 12 nM), suggesting aryl substituents at the 3-position improve binding .
- Stereochemical Impact :
Biological Activity
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic amine compound with the molecular formula C10H17N and a molecular weight of 167.25 g/mol. Its unique structure, featuring a cyclopropyl group, positions it as a significant candidate in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, interactions with molecular targets, and potential therapeutic applications.
Structural Characteristics
The compound's structure is characterized by:
- Bicyclic Framework : The azabicyclo[3.2.1]octane core provides a rigid framework that influences its pharmacological properties.
- Cyclopropyl Group : This substituent contributes unique steric and electronic properties, impacting the compound's reactivity and interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C10H17N |
| Molecular Weight | 167.25 g/mol |
| Structural Type | Bicyclic amine |
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Pharmacological Interactions
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, suggesting roles in modulating biochemical pathways.
- Receptor Modulation : It interacts with various receptors, indicating potential therapeutic applications in treating neurological disorders and other diseases.
The mechanisms by which this compound exerts its effects include:
- Hydrogen Bonding : The nitrogen atom in the bicyclic structure can form hydrogen bonds with target proteins.
- Electrostatic Interactions : These interactions enhance binding affinity to specific receptors and enzymes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Interaction :
- Neurological Applications :
- Antibacterial Activity :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | C10H17NO | Contains a methyl group instead of cyclopropyl |
| 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one | C11H19NO | Isopropyl group influences steric hindrance |
The presence of the cyclopropyl group in this compound enhances its lipophilicity and reactivity compared to its analogs, making it a valuable candidate for further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
